5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate
Description
Properties
IUPAC Name |
(2-benzoyloxy-5-tert-butyl-3-methylphenyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O4/c1-17-15-20(25(2,3)4)16-21(28-23(26)18-11-7-5-8-12-18)22(17)29-24(27)19-13-9-6-10-14-19/h5-16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNXZJMAFGKLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501335219 | |
| Record name | 5-tert-Butyl-3-methyl-1,2-phenylene dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501335219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232839-86-9 | |
| Record name | 5-tert-Butyl-3-methyl-1,2-phenylene dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501335219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
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Reagents :
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5-tert-Butyl-3-methylcatechol (1 equiv)
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Benzoyl chloride (2.2–2.5 equiv)
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Triethylamine or pyridine (2.5–3.0 equiv, as HCl scavenger)
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Solvent : Dichloromethane or toluene
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Temperature : 0–25°C (room temperature)
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Time : 12–24 hours
The reaction proceeds via a two-step mechanism:
Workup and Purification
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The reaction mixture is washed with aqueous sodium bicarbonate to remove excess acid.
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The organic layer is dried over anhydrous sodium sulfate.
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Solvent removal under reduced pressure yields a crude solid.
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Recrystallization from ethanol or hexane/ethyl acetate mixtures provides the pure product.
Alternative Acylating Agents
While benzoyl chloride is standard, alternative reagents have been explored for specific applications:
Benzoic Anhydride
Benzoic anhydride offers a milder alternative, though it requires catalytic acid (e.g., ) or base (e.g., DMAP). This method reduces side reactions but suffers from slower kinetics.
Typical Conditions
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Reagents :
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5-tert-Butyl-3-methylcatechol (1 equiv)
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Benzoic anhydride (2.5 equiv)
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4-Dimethylaminopyridine (DMAP, 0.1 equiv)
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Solvent : Tetrahydrofuran (THF)
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Temperature : 60–80°C
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Time : 24–48 hours
Benzoyl Triflate
For sterically hindered substrates, benzoyl triflate enhances reactivity. However, its high cost and moisture sensitivity limit industrial use.
Solvent-Free Mechanochemical Synthesis
Recent advances emphasize solvent-free conditions using ball milling. This approach reduces waste and improves atom economy:
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Reagents :
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5-tert-Butyl-3-methylcatechol (1 equiv)
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Benzoyl chloride (2.2 equiv)
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Solid base (e.g., KCO)
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Conditions :
Comparative Analysis of Methods
Critical Factors Influencing Yield
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Stoichiometry : Excess benzoyl chloride (≥2.2 equiv) ensures complete di-esterification.
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Base Selection : Triethylamine outperforms pyridine in HCl scavenging due to lower nucleophilicity.
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Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate reactions but complicate purification.
Side Reactions and Mitigation
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O-Alkylation : Competing alkylation of hydroxyl groups is minimized by avoiding alkyl halides and using mild bases.
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Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.
Industrial-Scale Production
Patent US5260475A details a continuous flow process for high-throughput synthesis:
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Reactor Design : Tubular reactor with in-line mixing.
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Conditions :
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Residence time: 1–2 hours
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Temperature: 50°C
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Pressure: 2–3 bar
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Output : 1–5 kg/h with >90% purity after crystallization.
Emerging Techniques
Enzymatic Esterification
Lipases (e.g., Candida antarctica Lipase B) enable green synthesis under aqueous conditions, though yields remain suboptimal (~50%).
Chemical Reactions Analysis
5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.
Scientific Research Applications
5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate is a compound with significant applications in various scientific and industrial fields. This article explores its applications, particularly in catalysis and toxicity studies, supported by relevant data tables and case studies.
Chemical Properties and Structure
5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate, with the molecular formula and a molecular weight of 388.5 g/mol, is characterized by its dibenzoate structure. This compound is also known by several synonyms, including 5-tert-butyl-3-methyl-1,2-phenylene dibenzoate and (2-benzoyloxy-5-tert-butyl-3-methylphenyl) benzoate .
Ziegler-Natta Catalysts
One of the primary applications of 5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate is as an internal donor in Ziegler-Natta catalysts for polymerization processes. Research indicates that this compound enhances the catalytic activity of these systems, particularly for propylene polymerization. For instance, in a study involving porous organic polymer-supported Ziegler-Natta catalysts, the use of 5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate resulted in a broad molecular weight distribution (MWD) of the produced polypropylene, which is beneficial for achieving balanced mechanical properties .
Performance Data Table
| Catalyst Type | Internal Donor | Activity (g PP/mol·Ti) | MWD |
|---|---|---|---|
| Cat-1 | DIBP | 15.3 × 10^6 | 6–8 |
| Cat-4 | 5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate | Higher than Cat-1 | 11.0 |
This table summarizes the comparative performance of different catalysts using various internal donors.
Environmental Impact
The toxicity of 5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate has been evaluated through studies involving model organisms such as Caenorhabditis elegans. A chronic toxicity study indicated that this compound can be detrimental when applied via sediment exposure. Various concentrations were tested to establish a dose-response relationship .
Toxicity Assessment Table
| Concentration (mg/ml) | Effect Observed |
|---|---|
| 0.625 | Minimal effect |
| 1.250 | Mild toxicity |
| 2.500 | Moderate toxicity |
| 5.000 | Significant toxicity |
| 10.000 | Severe toxicity |
This table outlines the observed effects at varying concentrations of the compound.
Industrial Application Case Study
In an industrial setting, the incorporation of 5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate into polymer production processes has demonstrated improvements in product quality and processing efficiency. The compound's role as an internal donor has been pivotal in enhancing the physical properties of polymers while maintaining cost-effectiveness in large-scale manufacturing.
Environmental Monitoring Case Study
Monitoring studies have been conducted to assess the environmental impact of this compound following its use in various industrial applications. The findings suggest that while it offers significant benefits in catalysis and material properties, careful management is required to mitigate potential ecological risks associated with its toxicity.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
(a) Diisobutyl Phthalate (DIBP)
Diisobutyl phthalate (C16H22O4, molecular weight 278.34 g/mol) is a widely used plasticizer. Compared to 5-(tert-butyl)-3-methyl-1,2-phenylene dibenzoate, DIBP has a lower molecular weight and lacks steric hindrance from bulky substituents. This results in inferior thermal stability (decomposition at ~200 °C vs. >300 °C for the target compound) and reduced compatibility with high-temperature polymer processing .
(b) DPG Dibenzoate Isomers (C20H22O5)
DPG (dipropylene glycol) dibenzoate isomers, identified in vaping liquids, share ester functionalities but differ in backbone structure. These isomers exhibit lower molecular weight (342.39 g/mol) and higher polarity due to glycol linkages, leading to distinct solubility profiles (e.g., miscibility with polar solvents like ethanol) . However, their thermal stability is reduced compared to 5-(tert-butyl)-3-methyl-1,2-phenylene dibenzoate, limiting industrial utility .
Biological Activity
5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate is an organic compound with the molecular formula C25H24O4 and a molecular weight of 388.46 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of chemistry, biology, and medicine. Its synthesis typically involves esterification reactions, which can yield various derivatives with distinct properties.
The biological activity of 5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can alter the activity of these biological molecules, leading to various physiological effects. The exact pathways and targets involved are contingent upon the specific application context of the compound.
Toxicity Studies
Recent studies have evaluated the toxicity of 5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate using model organisms like Caenorhabditis elegans. A chronic toxicity study revealed that exposure to this compound at concentrations up to 5000 mg/kg dry weight did not significantly affect the growth or reproduction of C. elegans, establishing a No Observed Effect Concentration (NOEC) of ≥ 5000 mg/kg . This suggests a relatively low toxicity profile in aquatic environments.
Comparative Analysis
The compound can be compared with structurally similar compounds to understand its unique biological properties:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 3-Methyl-5-tert-butyl-1,2-phenylene dibenzoate | Similar | Potentially similar enzyme interactions |
| 5-Tert-butyl-3-methylcatechol | Precursor | Shares chemical properties but differs in biological activity |
This comparative analysis highlights how slight variations in structure can lead to significant differences in biological behavior.
Ecotoxicological Impact
A comprehensive study on the ecotoxicological impact of 5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate involved assessing its effects on nematodes. The results indicated no significant adverse effects on growth or reproduction rates at tested concentrations, reinforcing its potential safety in environmental applications .
Pharmaceutical Applications
Research is ongoing to explore the therapeutic applications of this compound in drug development. Its ability to modulate enzyme activity could be harnessed for creating novel pharmaceuticals targeting specific diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate, and how can reaction efficiency be validated?
- Methodological Answer : The compound can be synthesized via esterification of 5-(tert-butyl)-3-methyl-1,2-dihydroxybenzene with benzoyl chloride under controlled anhydrous conditions. To validate efficiency, use Design of Experiments (DoE) to optimize parameters (e.g., molar ratios, temperature, catalyst loading). For example, a 2³ factorial design can identify interactions between variables, minimizing trial-and-error approaches . Post-synthesis, confirm purity via HPLC (≥98%) and characterize using NMR (¹H/¹³C) and FT-IR to verify ester bond formation .
Q. Which spectroscopic techniques are most reliable for characterizing structural stability under varying conditions?
- Methodological Answer : Combine X-ray crystallography for absolute configuration determination and dynamic light scattering (DLS) to assess aggregation in solution. For thermal stability, use thermogravimetric analysis (TGA) with a heating rate of 10°C/min under nitrogen. Compare results with computational simulations (e.g., DFT calculations of bond dissociation energies) to predict degradation pathways .
Q. How should researchers handle contradictory data in stability studies (e.g., conflicting decomposition temperatures)?
- Methodological Answer : Address discrepancies by standardizing experimental protocols. For example, if decomposition temperatures vary, ensure identical heating rates and sample masses across studies. Validate using accelerated aging tests with humidity/temperature controls (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS/MS . Cross-reference with peer-reviewed datasets to identify systemic errors .
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
- Methodological Answer : Assume acute toxicity due to structural analogs (e.g., tert-butylphenyl triazoles) and follow OECD Guidelines 423/425 for acute oral toxicity testing. Use fume hoods , nitrile gloves, and closed-system transfers. For waste, segregate organic fractions and neutralize with activated charcoal before disposal via licensed facilities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) to model transition states in ester hydrolysis or cross-coupling reactions. Use software like Gaussian or ORCA to calculate activation energies and compare with experimental kinetics (e.g., Arrhenius plots). Integrate machine learning (e.g., ICReDD’s reaction path search methods) to prioritize reaction conditions for experimental validation .
Q. What experimental designs resolve low yields in large-scale synthesis (>1 mol)?
- Methodological Answer : Apply scale-up principles from CRDC’s Reaction Fundamentals and Reactor Design (RDF2050112). Use continuous-flow reactors with inline FT-IR monitoring to maintain stoichiometric control. Perform response surface methodology (RSM) to optimize residence time and mixing efficiency. Compare batch vs. flow yields statistically (p < 0.05) .
Q. How can researchers address conflicting bioactivity results in cell-based assays?
- Methodological Answer : Standardize cell lines (e.g., HepG2 for cytotoxicity) and pre-treat compounds with solid-phase extraction to remove impurities. Use multi-omics validation : pair transcriptomics (RNA-seq) with metabolomics (GC-MS) to confirm mechanistic pathways. For statistical rigor, apply Bonferroni correction to p-values in high-throughput screens .
Q. What strategies validate the compound’s environmental persistence in soil/water systems?
- Methodological Answer : Conduct OECD 307/308 biodegradation tests under aerobic/anaerobic conditions. Use LC-HRMS to track parent compound degradation and identify metabolites. For soil mobility, perform column leaching experiments with varying pH (4–9) and organic matter content. Compare with EPI Suite predictions to assess model accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
